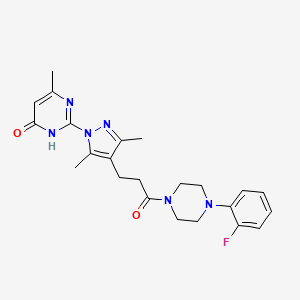

4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share the benzenesulfonamide moiety, which is a common feature in a variety of pharmacologically active compounds. For instance, the first paper discusses a series of novel heterocyclic compounds containing benzenesulfonamide and a 1,2,4-triazole ring, which were synthesized and investigated for their inhibitory activity against carbonic anhydrase isozymes, particularly those associated with tumors .

Synthesis Analysis

The synthesis of compounds related to 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide, specifically those bearing a 1,2,4-triazole scaffold, involves creating a series of novel heterocyclic compounds. These compounds were synthesized to target carbonic anhydrase isozymes, which are enzymes that play a role in various physiological processes, including tumor growth and metastasis. The paper describes the synthesis of three series of compounds (3a-3g, 4a-4g, and 5a-5g) and their inhibitory effects on different isozymes of carbonic anhydrases .

Molecular Structure Analysis

While the molecular structure of 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide is not analyzed in the provided papers, the structure-activity relationship of similar compounds is explored. The presence of the benzenesulfonamide moiety and the 1,2,4-triazole ring in the compounds studied suggests that these structural features are significant for the inhibitory activity against carbonic anhydrase isozymes. The inhibitory potential of these compounds was found to be excellent to moderate, with some compounds showing better activity than the standard drug acetazolamide .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide. However, the first paper does discuss the inhibitory reactions of benzenesulfonamide derivatives with carbonic anhydrase isozymes. These reactions are crucial for understanding the potential therapeutic applications of these compounds in targeting tumor-associated enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide are not detailed in the provided papers. Nonetheless, the first paper provides insight into the binding affinities (Ki values) of the synthesized compounds, which are indicative of their chemical interactions with the carbonic anhydrase isozymes. These properties are essential for the development of potent inhibitors with potential applications in cancer therapy .

The second paper, while not directly related to 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide, does provide a thermodynamic study of the dimerization of a dianionic azo dye in aqueous salt solutions, which could be relevant for understanding the behavior of sulfonamide compounds in different ionic environments .

Aplicaciones Científicas De Investigación

Anticancer and Radioprotective Agents

- Synthesis of Novel Quinolines : A derivative of benzenesulfonamide, 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide, was utilized in the synthesis of novel quinolines. These compounds displayed significant anticancer activity in vitro, and one compound exhibited radioprotective activity in vivo against γ-irradiation in mice (Ghorab et al., 2008).

Photosensitizers for Photodynamic Therapy

- Zinc Phthalocyanine Derivatives : New derivatives of benzenesulfonamide were synthesized and characterized for their properties as photosensitizers. These derivatives demonstrated significant potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and photodegradation properties (Pişkin et al., 2020).

Molecular and Electronic Structure Analysis

- Kinetic Investigation of Sterically Hindered Isomers : Research on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, structurally related to benzenesulfonamide, provided insights into the molecular and electronic structure of these compounds. The study also offered data on the kinetic behavior of substitution reactions in aqueous solutions (Rublova et al., 2017).

Antimicrobial Activities

- Synthesis of Sulfonamide Derivatives : Benzenesulfonamide derivatives were synthesized and demonstrated significant in vitro antimicrobial activities against various bacterial and fungal strains. This research underlines the potential of these compounds in developing new antimicrobial agents (Sojitra et al., 2016).

Crystallographic Studies

- Analysis of Crystal Structures : Studies involving benzenesulfonamide derivatives have contributed to understanding the crystal structures of various compounds. This research is crucial for the development of pharmaceuticals and other chemical products (Chumakov et al., 2006).

Propiedades

IUPAC Name |

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-11(2)7-13(10(11)14)8-3-5-9(6-4-8)17(12,15)16/h3-6H,7H2,1-2H3,(H2,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKNXJINXTVFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)

![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)

![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)

![1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3012697.png)